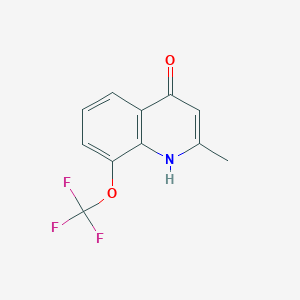

![molecular formula C7H9ClN4 B6269403 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride CAS No. 1909314-07-3](/img/no-structure.png)

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . These studies have systematized the methods for the synthesis according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride” is described as a colorless to light yellow liquid .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Recent studies detail the use of pyrazolopyridine derivatives in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity, which are important for cancer treatment and neurological disorders respectively .

Fluorescent Probes

These compounds are also used as fluorescent probes, which are essential tools in biochemistry and molecular biology for the study of cellular processes .

Polymer Structural Units

Pyrazolopyridines serve as structural units in polymers, contributing to the development of new materials with specific properties .

Anticancer Activity

Derivatives based on the pyrazolopyridine scaffold have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .

Antibacterial and Antiviral Activity

These compounds have been applied with selective antibacterial and antiviral activities, which are crucial in the development of new pharmaceuticals .

Antifungal and Antitumor Activity

The fusion of pyridine systems in pyrazolopyridines has shown potential in antifungal and antitumor applications, expanding the scope of therapeutic options .

Synthesis Methods

Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions, highlighting the versatility of these compounds in chemical synthesis .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which share a similar structure with the compound , have been synthesized for various biomedical applications, demonstrating the broad potential of these molecules in medicine .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. If it comes into contact with skin, gently wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride involves the reaction of 3-amino-1-methylpyrazolo[4,3-c]pyridine with hydrochloric acid.", "Starting Materials": [ "3-amino-1-methylpyrazolo[4,3-c]pyridine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-amino-1-methylpyrazolo[4,3-c]pyridine in water, add hydrochloric acid.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride." ] } | |

Número CAS |

1909314-07-3 |

Fórmula molecular |

C7H9ClN4 |

Peso molecular |

184.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.